3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-175 involves the reaction of 4-chloronaphthalene with 2-(pyridin-1-yl)ethanol in the presence of a suitable base and solvent. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of DL-175 follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization or chromatography techniques to ensure high purity
Quality Control: Rigorous testing to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
DL-175 undergoes several types of chemical reactions, including:
Oxidation: Conversion to its corresponding oxide form
Reduction: Reduction of the nitro group to an amine
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of halogenated naphthalene derivatives
Scientific Research Applications
DL-175 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study GPR84 receptor functions
Biology: Investigates immune cell activation and chemotaxis
Medicine: Potential therapeutic applications in inflammatory and fibrotic disorders
Industry: Utilized in the development of new drugs targeting GPR84 .
Mechanism of Action
DL-175 exerts its effects by selectively activating the GPR84 receptor. This activation leads to:
Enhanced Chemotaxis: Movement of immune cells towards the site of inflammation
Phagocytosis: Increased engulfment and destruction of pathogens by immune cells
Signaling Pathways: Activation of G-protein signaling pathways, leading to downstream effects such as cytokine release and immune cell activation
Comparison with Similar Compounds
Similar Compounds
6-n-octylaminouracil (6-OAU): Another GPR84 agonist with different signaling bias
Diindolylmethane: A non-lipid agonist for GPR84
Embelin: A natural product that acts as a GPR84 agonist
Uniqueness of DL-175
DL-175 is unique due to its selective and biased agonistic activity towards GPR84. Unlike other agonists, DL-175 has been shown to induce distinct functional effects in immune cells, making it a valuable tool for studying GPR84-mediated immune responses .
Properties
Molecular Formula |
C17H14ClNO2 |
---|---|
Molecular Weight |
299.7 g/mol |
IUPAC Name |
3-[2-(4-chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C17H14ClNO2/c18-16-7-8-17(15-6-2-1-5-14(15)16)21-11-9-13-4-3-10-19(20)12-13/h1-8,10,12H,9,11H2 |
InChI Key |
FXOVKEUUTXBOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OCCC3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
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